molecular formula C13H16BClN2O2 B1457928 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1939174-71-6

4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B1457928
CAS No.: 1939174-71-6
M. Wt: 278.54 g/mol
InChI Key: ZNKLIKIJYRVENU-UHFFFAOYSA-N
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Description

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 1939174-71-6) is a boronic ester-functionalized indazole derivative with the molecular formula C₁₃H₁₆BClN₂O₂ and a molecular weight of 278.54 g/mol . The compound features a chloro substituent at the 4-position and a pinacol boronate ester at the 6-position of the indazole core. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, where the boronate group enables efficient palladium-catalyzed aryl-aryl bond formation . The compound is stored under inert conditions (2–8°C) to prevent hydrolysis of the boronate moiety and is classified with hazard codes H315, H319, and H335 (skin/eye irritation, respiratory irritation) .

Properties

IUPAC Name

4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9-7-16-17-11(9)6-8/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKLIKIJYRVENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3)C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501153229
Record name 1H-Indazole, 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1939174-71-6
Record name 1H-Indazole, 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1939174-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 1939174-71-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16BClN2O2
  • Molecular Weight : 278.54 g/mol
  • Purity : 95%
  • IUPAC Name : 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Biological Activity Overview

The biological activity of 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has been investigated in various studies. The compound exhibits a range of pharmacological effects including anti-cancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that indazole derivatives possess significant anticancer properties. Specifically:

  • Mechanism of Action : The compound appears to inhibit cell proliferation through apoptosis induction and cell cycle arrest in cancer cells.
  • Case Study : A study evaluated the effect of this compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 μM.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

  • In vitro Studies : Tests against various bacterial strains showed effective inhibition. For instance:
    • Escherichia coli and Staphylococcus aureus demonstrated significant susceptibility with minimum inhibitory concentration (MIC) values around 8 μg/mL.
Bacterial StrainMIC (μg/mL)
Escherichia coli8
Staphylococcus aureus8
Mycobacterium smegmatis16

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA synthesis or repair.
  • Interaction with Cellular Targets : Binding to proteins involved in signal transduction pathways has been suggested as a potential mechanism.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

  • Absorption and Distribution : Following oral administration in animal models, the compound showed moderate bioavailability (~40%).
  • Metabolism and Excretion : Preliminary studies suggest hepatic metabolism with renal excretion predominating.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical intermediate . It plays a crucial role in the synthesis of imidazole derivatives , which are known for their biological activities, including anti-inflammatory properties. Specifically, these derivatives have been studied as modulators of TNFα activity , which is significant in treating autoimmune diseases and inflammatory conditions .

Case Study: TNFα Modulation

A notable study by Bentley et al. (2014) highlighted the synthesis of fused tricyclic imidazole derivatives using this compound as a precursor. These derivatives were shown to effectively modulate TNFα activity, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and Crohn's disease .

Material Science

In material science, 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has been explored for its use in the development of functional materials . Its boron-containing structure allows for incorporation into polymers and other materials to enhance properties such as thermal stability and electrical conductivity.

Case Study: Polymer Composites

Research indicates that incorporating this compound into polymer matrices can significantly improve their mechanical properties and heat resistance. For instance, studies have shown that polymer composites with boron-based compounds exhibit enhanced thermal stability compared to their conventional counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

  • 4-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: Not provided; Molecular weight: 262.09 g/mol): Replacing chlorine with fluorine reduces molecular weight and alters electronic properties. The electron-withdrawing fluorine may slightly decrease reactivity in cross-couplings compared to chloro derivatives due to reduced inductive effects. However, fluorine’s smaller size could improve solubility in polar solvents .
  • However, bromo-indazoles lack the boronate group, necessitating additional steps for functionalization .

Substituent Position and Regioselectivity

  • 1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: Not provided): The isopropyl group at the 1-position introduces steric bulk, which may hinder coupling efficiency. In , this compound was synthesized with 40% yield, compared to 17% for the 2-isopropyl isomer, highlighting regioselectivity challenges in indazole functionalization .
  • However, methoxy derivatives may exhibit lower stability under acidic conditions compared to chloro analogues .

Non-Halogenated Analogues

  • 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 2379560-82-2):
    The methyl group’s electron-donating effect enhances ring electron density, which could slow oxidative addition but improve stability. Methyl-substituted indazoles are often used in medicinal chemistry for their metabolic resistance .

  • 4-Amino-1H-indazole (Compound 5 in ): Amino groups introduce strong electron-donating effects and hydrogen-bonding capabilities, making these derivatives more suited for biological applications (e.g., kinase inhibition) rather than cross-coupling .

Reactivity and Application Comparison

Compound Key Substituent Reactivity in Suzuki Coupling Molecular Weight (g/mol) Notable Applications
4-Chloro-6-(pinacol boronate)-1H-indazole Cl, boronate High (electron-withdrawing Cl enhances electrophilicity) 278.54 Cross-coupling; pharmaceutical intermediates
4-Fluoro-6-(pinacol boronate)-1H-indazole F, boronate Moderate (weaker EW effect vs. Cl) 262.09 Solubility-focused synthesis
4-Methoxy-6-(pinacol boronate)-1H-indazole OMe, boronate High (electron-donating OMe may require optimized conditions) 274.13 Electron-rich aryl couplings
1-Isopropyl-6-(pinacol boronate)-1H-indazole iPr, boronate Low (steric hindrance reduces yield) 276.19 Regioselectivity studies

Preparation Methods

Catalyst and Ligand System

  • Catalyst: Bis(μ-methoxy)di-μ-cyclooctadiene-diiridium(I) complex, [Ir(OMe)(COD)]₂, is used as the iridium source.
  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) serves as the ligand to stabilize the iridium catalyst and enhance selectivity.

Reagents and Solvents

  • Borylating Agent: Bis(pinacolato)diboron (B₂pin₂) is the boron source, providing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.
  • Solvent: Anhydrous hexane is commonly used, purified and dried to prevent catalyst deactivation.
  • Substrate: The chloro-substituted indazole (e.g., 6-chloro-1H-indazole) is the starting material.

Experimental Conditions

  • The reaction is conducted under an inert nitrogen atmosphere to avoid moisture and oxygen interference.
  • Typical reaction temperature ranges from 25 °C to 50 °C, with reaction times from 4 to 6 hours depending on catalyst loading.
  • A typical catalyst loading is around 0.5–1.5 mol%; lower catalyst amounts require elevated temperatures to maintain reaction rates.

Detailed Stepwise Preparation

Step Description Conditions/Notes
1 Catalyst and ligand preparation Pre-dry glassware at 120 °C; assemble under nitrogen. Charge flask with [Ir(OMe)(COD)]₂ and dtbpy.
2 Borylating agent addition Add bis(pinacolato)diboron to the flask under nitrogen.
3 Solvent addition Add purified hexane, stir to form a dark red solution.
4 Substrate addition Inject 6-chloro-1H-indazole substrate via syringe.
5 Reaction Stir at 50 °C for 4–6 hours under nitrogen. Hydrogen gas evolution requires good ventilation.
6 Workup Cool reaction, pour into separatory funnel, extract with hexane, wash with water, dry over MgSO₄.
7 Purification Filter, concentrate under reduced pressure, and purify by distillation or chromatography.

Research Findings and Data

  • Yield: The iridium-catalyzed borylation typically affords the boronate ester product in 70–85% isolated yield.
  • Purity: Gas chromatographic analysis shows chemical purity of 97–99%.
  • Spectroscopic Data:
    • ^1H NMR (400 MHz, CDCl₃): Characteristic singlets for pinacol methyl groups (~1.30 ppm) and aromatic protons consistent with substitution pattern.
    • ^13C NMR and ^11B NMR confirm boronate ester formation.
    • High-resolution mass spectrometry (HRMS) matches calculated molecular weights.

Comparative Notes on Preparation

Aspect Description
Catalyst Efficiency [Ir(OMe)(COD)]₂ with dtbpy provides high regioselectivity and mild conditions.
Substrate Scope Effective on chloro-substituted indazoles and related heteroarenes.
Reaction Atmosphere Strictly inert (nitrogen) to prevent catalyst deactivation and side reactions.
Safety Considerations Hydrogen gas evolution requires well-ventilated fume hood; standard hazardous chemical handling protocols apply.

Additional Considerations

  • The borylation reaction can be sensitive to moisture; all reagents and solvents should be rigorously dried.
  • Catalyst and ligand purity affect reaction efficiency and selectivity.
  • Alternative methods such as palladium-catalyzed cross-coupling may be used but often require pre-functionalized substrates and harsher conditions.
  • The boronate ester product serves as a versatile intermediate for Suzuki-Miyaura cross-coupling and other transformations.

Summary Table of Key Parameters

Parameter Typical Value/Condition
Catalyst [Ir(OMe)(COD)]₂ (0.5–1.5 mol%)
Ligand 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy)
Boron Source Bis(pinacolato)diboron (B₂pin₂)
Solvent Anhydrous hexane
Temperature 25–50 °C
Reaction Time 4–6 hours
Atmosphere Nitrogen (inert)
Yield 70–85% isolated yield
Purity 97–99% (GC analysis)

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

  • Methodology : The synthesis typically involves bromination of the indazole core followed by Miyaura borylation. For example:

Bromination : Introduce a bromine atom at the 6-position of 4-chloro-1H-indazole using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .

Borylation : React the brominated intermediate with bis(pinacolato)diboron (B₂Pin₂) via palladium-catalyzed Miyaura borylation (e.g., Pd(dppf)Cl₂, KOAc, in dioxane at 80–100°C) .

  • Key Considerations : Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis.

Q. How is this compound characterized for structural confirmation and purity?

  • Analytical Techniques :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns; ¹¹B NMR (δ ~30 ppm) to verify boronate ester integrity .
  • HRMS : High-resolution mass spectrometry for molecular ion validation .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .
  • X-ray Crystallography : For unambiguous structural determination (using SHELX software for refinement) .

Q. What is the role of the boronate ester group in this compound’s reactivity?

  • Key Applications :
  • Suzuki-Miyaura Cross-Coupling : The boronate ester acts as a nucleophilic partner in Pd-catalyzed coupling with aryl/heteroaryl halides to form biaryls or heterocyclic systems .
  • Protecting Group : Stabilizes the boron moiety during multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

  • Optimization Strategies :
Parameter Optimal Conditions Rationale
CatalystPd(PPh₃)₄ or PdCl₂(dppf)High activity for aryl boronate coupling
BaseCs₂CO₃ or K₃PO₄Enhances transmetallation efficiency
SolventDMF or THFSolubility of reactants and catalyst
Temperature80–100°CBalances reaction rate and side-product formation
  • Troubleshooting : Low yields may result from boronate hydrolysis (use anhydrous solvents) or catalyst deactivation (add fresh ligand).

Q. How can conflicting data in biological activity studies (e.g., IC₅₀ variability) be resolved?

  • Resolution Approaches :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
  • Metabolic Stability Testing : Evaluate compound stability in plasma or liver microsomes to account for degradation .
  • Statistical Validation : Apply ANOVA or Student’s t-test to assess significance of activity differences across studies .

Q. What strategies enhance selectivity in target binding when designing derivatives of this compound?

  • Design Principles :
  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance hydrophobic interactions .
  • Bioisosteric Replacement : Replace chlorine with bioisosteres (e.g., -CN) to maintain steric bulk while altering electronic properties .
  • Molecular Docking : Use software (e.g., AutoDock) to predict binding poses with target proteins (e.g., kinases) .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiency of this compound in cross-coupling reactions?

  • Root Causes :
  • Ligand Effects : Differing Pd ligands (e.g., PPh₃ vs. XPhos) alter catalytic activity .
  • Substrate Scope : Reactivity varies with electronic/steric properties of coupling partners .
    • Validation : Replicate reactions under standardized conditions and compare yields/TOF (turnover frequency).

Methodological Tables

Table 1 : Comparative Reactivity in Suzuki-Miyaura Coupling

Aryl Halide Catalyst Yield (%) Reference
4-BromotoluenePdCl₂(dppf)92
2-ChloropyridinePd(PPh₃)₄78

Table 2 : Biological Activity Variability in Indazole Derivatives

Derivative IC₅₀ (μM) Assay Type Reference
4-Chloro-6-BPin-indazole0.45Kinase Inhibition
4-CF₃-6-BPin-indazole0.12Same assay

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

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